molecular formula C11H12ClNO4 B8438000 3-(4-Chloro-2-nitrophenoxy)cyclopentanol

3-(4-Chloro-2-nitrophenoxy)cyclopentanol

Cat. No.: B8438000
M. Wt: 257.67 g/mol
InChI Key: ZZSAMVCYMMWTDV-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-nitrophenoxy)cyclopentanol is a cyclopentanol derivative featuring a phenoxy substituent with nitro (-NO₂) and chloro (-Cl) groups at the 2- and 4-positions, respectively. Cyclopentanol itself is a five-membered alicyclic alcohol used widely as a solvent, fragrance intermediate, and precursor in organic synthesis . The addition of the 4-chloro-2-nitrophenoxy group introduces steric and electronic effects that differentiate it from simpler cyclopentanol derivatives.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

3-(4-chloro-2-nitrophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H12ClNO4/c12-7-1-4-11(10(5-7)13(15)16)17-9-3-2-8(14)6-9/h1,4-5,8-9,14H,2-3,6H2

InChI Key

ZZSAMVCYMMWTDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanol and Substituted Cyclopentanols

Cyclopentanol (CPL) lacks aromatic substituents, making it less polar and more volatile than 3-(4-Chloro-2-nitrophenoxy)cyclopentanol. CPL is primarily used in perfumes and as a hydrogen-donor solvent due to its mild polarity . In contrast, the nitro and chloro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol enhance its polarity, likely reducing volatility and increasing solubility in polar aprotic solvents. Studies on cyclopentanol’s role in enhancing polycyclic aromatic hydrocarbon (PAH) solubilization via cyclodextrin complexes suggest that derivatives like 3-(4-Chloro-2-nitrophenoxy)cyclopentanol could exhibit modified host-guest interaction capabilities due to their bulky substituents .

Nitrophenoxy Derivatives

  • 4-Nitroanisole (4-Nitrophenol methyl ether): This compound shares the 4-nitrophenoxy structure but lacks the cyclopentanol backbone and chloro substituent. It is used as a chemical intermediate in dye synthesis. The absence of the hydroxyl group in 4-nitroanisole reduces its hydrogen-bonding capacity compared to 3-(4-Chloro-2-nitrophenoxy)cyclopentanol, impacting its solubility in aqueous systems .
  • 2-Nitrophenol derivatives: Compounds like 2-nitrophenol methyl ether (2-nitroanisole) exhibit ortho-substitution effects, which can sterically hinder reactions at the phenolic oxygen.

Halogenated Cyclopentanol Derivatives

Chlorinated cyclopentanol derivatives, such as 3-chlorocyclopentanol, lack the aromatic nitro group but share the alicyclic alcohol structure. The chloro substituent in such compounds typically increases electronegativity, influencing dipole moments and boiling points. However, the presence of both chloro and nitro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol likely amplifies its electrophilic character, making it more reactive in aromatic substitution reactions compared to non-nitrated analogs.

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-(4-Chloro-2-nitrophenoxy)cyclopentanol and Analogs

Compound Molecular Weight Key Functional Groups Boiling Point (°C) Solubility in Water Primary Applications
Cyclopentanol 86.13 -OH 140–142 Moderate Solvent, fragrance synthesis
4-Nitroanisole 153.14 -OCH₃, -NO₂ 277–279 Low Dye intermediate
3-Chlorocyclopentanol 120.58 -OH, -Cl ~180 (est.) Low Pharmaceutical intermediate
3-(4-Chloro-2-nitrophenoxy)cyclopentanol 257.67 -OH, -Cl, -NO₂, -O- >250 (est.) Very low Specialty synthesis

Key Observations :

  • Polarity and Solubility: The nitro and chloro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol increase its molecular weight and polarity compared to cyclopentanol, but the hydrophobic aromatic ring likely reduces water solubility.
  • Reactivity : The electron-withdrawing nitro group activates the aromatic ring toward electrophilic substitution, while the chloro substituent may direct further substitutions to specific positions.
  • Thermal Stability : The compound’s high estimated boiling point suggests stability under moderate thermal conditions, a trait advantageous in high-temperature reactions.

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